3,5-Dichloro-3',4',5'-trifluorobenzophenone
Overview
Description
3,5-Dichloro-3’,4’,5’-trifluorobenzophenone, also known by its IUPAC name (3,4-dichlorophenyl)(3,4,5-trifluorophenyl)methanone , is a compound that has gained attention in scientific research due to its unique properties and potential applications in various fields. It has a molecular weight of 305.08 g/mol .
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-3’,4’,5’-trifluorobenzophenone consists of 5 Hydrogen atoms, 13 Carbon atoms, 1 Oxygen atom, 3 Fluorine atoms, and 2 Chlorine atoms . The InChI code for this compound is 1S/C13H5Cl2F3O/c14-8-2-1-6(3-9(8)15)13(19)7-4-10(16)12(18)11(17)5-7/h1-5H .Scientific Research Applications
Transformation in Chlorinated Water
A study explored the transformation of UV filters, including benzophenone derivatives, in chlorinated water. The formation of chlorinated products like 3,5-dichloro derivatives was established, with these compounds exhibiting similar toxicity levels to the starting compounds (Zhuang et al., 2013).
Derivative Synthesis
Research on the synthesis of new derivatives of chloro-nitrobenzenes, involving transformations leading to different fluorine-containing compounds, was conducted. This included the formation of 3,5-dichloro derivatives as intermediates or end products (Sipyagin et al., 2004).
Synthesis of Dicyanobenzenes
A method for preparing 4,5-dichloro-1,2-dicyanobenzene, a related compound, was demonstrated. This compound was utilized to create various substituted phthalocyanines (Wöhrle et al., 1993).
Photophysical Behavior in Fluorogenic Molecules
The photophysical behavior of DFHBI derivatives, including compounds with 3,5-dichloro substitution, was characterized. These molecules are used in conjunction with RNA aptamers for imaging purposes (Santra et al., 2019).
Optical and Dielectric Properties in Polyimide Films
Research investigated the effects of internal linkage groups, including the trifluoromethyl group, on the optical and dielectric properties of fluorinated polyimide thin films. This is relevant to 3,5-dichloro compounds used in similar contexts (Jang et al., 2007).
Biotransformation of Fungal Metabolites
A study on the biotransformation of major fungal metabolites, including 3,5-dichloro derivatives, explored their environmental fate under anaerobic conditions (Verhagen et al., 1998).
Safety and Hazards
While specific safety and hazard information for 3,5-Dichloro-3’,4’,5’-trifluorobenzophenone is not available in the search results, it’s important to handle all chemicals with appropriate safety measures. This includes using personal protective equipment and following proper storage and disposal procedures .
properties
IUPAC Name |
(3,5-dichlorophenyl)-(3,4,5-trifluorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Cl2F3O/c14-8-1-6(2-9(15)5-8)13(19)7-3-10(16)12(18)11(17)4-7/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTWWAJWRUKGIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)C2=CC(=C(C(=C2)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Cl2F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601205491 | |
Record name | Methanone, (3,5-dichlorophenyl)(3,4,5-trifluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601205491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
951888-67-8 | |
Record name | Methanone, (3,5-dichlorophenyl)(3,4,5-trifluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951888-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (3,5-dichlorophenyl)(3,4,5-trifluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601205491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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